N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide
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Overview
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy groups and a benzoyl moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxyacetophenone, under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the amidation of the benzofuran derivative with 2-methylpropanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signaling Pathways: Influencing intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a propanamide group.
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide: Contains a methoxybenzamide group instead of a propanamide group.
These comparisons emphasize the structural diversity and potential for varied biological activities among these compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-12(2)22(25)23-15-7-8-16-13(3)21(28-18(16)11-15)20(24)14-6-9-17(26-4)19(10-14)27-5/h6-12H,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGQEAKUNWVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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